molecular formula C9H13NO3S B2779901 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL CAS No. 1545764-84-8

2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL

Cat. No. B2779901
CAS RN: 1545764-84-8
M. Wt: 215.27
InChI Key: LTNGRHODEIDNRN-UHFFFAOYSA-N
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Description

“2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL” is a chemical compound with the CAS Number: 1545764-84-8 . It has a molecular weight of 215.27 . The IUPAC name for this compound is 2-((3-(aminomethyl)phenyl)sulfonyl)ethan-1-ol . It is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13NO3S/c10-7-8-2-1-3-9(6-8)14(12,13)5-4-11/h1-3,6,11H,4-5,7,10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 215.27 . It is stored at 4 degrees Celsius . The predicted density is 1.302±0.06 g/cm3 , and the predicted boiling point is 466.1±45.0 °C .

Scientific Research Applications

Supramolecular Chemistry Applications

  • Benzene-1,3,5-tricarboxamides (BTAs) have been utilized in nanotechnology, polymer processing, and biomedical applications due to their supramolecular self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. Their multivalent nature drives applications in the biomedical field, indicating the role similar compounds could play in material science and medicine (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis

  • Benzothiazole derivatives are highlighted for their biologically active and industrially demanded properties. New synthesis methods, including one-pot, atom economy procedures using green chemistry principles, illustrate the importance of these compounds as reactive building blocks for creating pharmacologically active heterocycles, suggesting potential pathways for synthesizing and utilizing compounds like "2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL" (Zhilitskaya, Shainyan, & Yarosh, 2021).

Chemical Transformations and Biological Activity

  • Research on 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives reveals limited but significant studies on their synthesis, chemical transformations, and pharmacological activities. These studies emphasize the high synthetic and pharmacological potential of sultones, indicating that compounds like "this compound" could be of interest in experimental chemistry and pharmacology for developing new therapeutic agents (Hryhoriv, Lega, & Shemchuk, 2021).

Safety and Hazards

The safety information available indicates that “2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL” should be handled with caution. The compound has been assigned the signal word "Warning" . Hazard statements include H315, H319, H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

2-[3-(aminomethyl)phenyl]sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c10-7-8-2-1-3-9(6-8)14(12,13)5-4-11/h1-3,6,11H,4-5,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNGRHODEIDNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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